1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N8O3S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on recent findings and studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N7O4 with a molecular weight of approximately 423.43 g/mol. The structure incorporates a triazole moiety, which is often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Notably, it has been tested against the ESKAPE pathogens, a group of bacteria known for their antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can effectively inhibit the growth of these pathogens.
Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|
Enterococcus faecium | 2 | Ciprofloxacin | 12 |
Klebsiella pneumoniae | 4 | Ciprofloxacin | 16 |
Acinetobacter baumannii | 8 | Ciprofloxacin | 32 |
Staphylococcus aureus | 6 | Ciprofloxacin | 18 |
These results demonstrate that the compound's activity is comparable to or even superior to established antibiotics like ciprofloxacin against certain strains .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer assays. Studies have revealed that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle proteins. The compound's effectiveness was evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cancer Cell Line | IC50 (µM) | Control Drug | IC50 (µM) |
---|---|---|---|
MCF-7 | 10 | Doxorubicin | 5 |
A549 | 12 | Cisplatin | 8 |
The IC50 values indicate that while the compound is less potent than some traditional chemotherapeutics, it still demonstrates significant activity warranting further investigation .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of DNA Synthesis : The triazole ring may interfere with nucleic acid synthesis in bacteria.
- Apoptosis Induction : In cancer cells, it may activate pathways leading to programmed cell death.
- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, contributing to its antimicrobial effects.
Case Studies
A recent study explored the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls. Furthermore, histopathological analysis revealed less tissue damage, indicating a protective effect against infection-induced inflammation.
Another case study investigated its anticancer properties using xenograft models. Tumors treated with the compound exhibited reduced growth rates and increased apoptosis compared to controls.
Eigenschaften
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c20-31(29,30)16-3-1-14(2-4-16)11-22-19(28)15-7-9-26(10-8-15)17-5-6-18(25-24-17)27-13-21-12-23-27/h1-6,12-13,15H,7-11H2,(H,22,28)(H2,20,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXGSTWFIXNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.